1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylcyclohexan-1-ol
Description
Introduction to 1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylcyclohexan-1-ol
Chemical Identity and Nomenclature
The compound’s systematic IUPAC name, 1-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylcyclohexan-1-ol , reflects its bipartite structure:
- A 3-methylcyclohexan-1-ol core, featuring a hydroxyl group at position 1 and a methyl group at position 3.
- A 1,2,4-oxadiazole heterocycle substituted at position 3 with a 1,1-difluoroethyl group and at position 5 with a methylene bridge connecting to the cyclohexanol ring.
Alternative nomenclature includes 3-methyl-1-[(3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl)methyl]cyclohexanol , emphasizing the spatial arrangement of substituents. The CAS registry number is not explicitly documented in available literature, but its structural components align with known entities:
Structural Features and Functional Group Analysis
The molecule’s architecture combines alicyclic and heterocyclic domains, each contributing distinct physicochemical properties:
Cyclohexanol Domain
- Conformational Flexibility : The cyclohexanol ring adopts chair conformations, minimizing steric strain between the equatorial hydroxyl group and axial methyl substituent.
- Hydrogen-Bonding Capacity : The hydroxyl group at position 1 enables intermolecular hydrogen bonding, influencing solubility and crystallinity.
1,2,4-Oxadiazole Domain
- Aromatic Heterocycle : The 1,2,4-oxadiazole ring exhibits aromaticity due to π-electron delocalization across its O–N–N–C–C backbone.
- Electron-Withdrawing Effects : The 1,1-difluoroethyl group at position 3 enhances the heterocycle’s electrophilicity, modifying reactivity in substitution reactions.
Connectivity
- Methylene Bridge : The –CH2– linker between the oxadiazole and cyclohexanol introduces torsional flexibility while preserving electronic communication between domains.
Table 1: Key Structural Parameters
Historical Context in Heterocyclic Chemistry Research
The 1,2,4-oxadiazole scaffold, first synthesized in 1884, gained prominence in medicinal chemistry due to its bioisosteric equivalence to esters and amides. Key milestones relevant to this compound include:
- 1940s–1960s : Early pharmacological studies identified oxadiazoles as privileged scaffolds for CNS-active agents, exemplified by the antitussive drug oxolamine.
- 2000s–Present : Advances in cycloaddition and heterocyclization techniques enabled precise functionalization at positions 3 and 5, as seen in the synthesis of 5-(chloromethyl)-3-(1,1-difluoroethyl)-1,2,4-oxadiazole.
The integration of fluorinated alkyl groups (e.g., 1,1-difluoroethyl) reflects contemporary strategies to enhance metabolic stability and membrane permeability in drug candidates. Meanwhile, steroidal and alicyclic hybrids like 3-methylcyclohexan-1-ol derivatives have been explored for their conformational rigidity in receptor binding.
Properties
Molecular Formula |
C12H18F2N2O2 |
|---|---|
Molecular Weight |
260.28 g/mol |
IUPAC Name |
1-[[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]-3-methylcyclohexan-1-ol |
InChI |
InChI=1S/C12H18F2N2O2/c1-8-4-3-5-12(17,6-8)7-9-15-10(16-18-9)11(2,13)14/h8,17H,3-7H2,1-2H3 |
InChI Key |
KMKOJGQOHKVMEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(CC2=NC(=NO2)C(C)(F)F)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylcyclohexan-1-ol typically involves three key stages:
- Construction of the 1,2,4-oxadiazole ring bearing the 1,1-difluoroethyl substituent at the 3-position.
- Introduction of the methylene linker at the 5-position of the oxadiazole ring.
- Coupling of the methylene group to the 3-methylcyclohexan-1-ol core.
Synthesis of the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring is commonly synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives or their equivalents. For the specific 3-(1,1-difluoroethyl)-1,2,4-oxadiazole moiety, the following approach is documented:
- Starting Materials: Amidoximes derived from appropriate nitriles and 1,1-difluoroethyl carboxylic acid derivatives or their activated forms (e.g., acid chlorides or esters).
- Cyclization: The amidoxime and the activated acid derivative undergo cyclodehydration under dehydrating conditions (e.g., using phosphorus oxychloride or other dehydrating agents) to form the 1,2,4-oxadiazole ring substituted with the 1,1-difluoroethyl group at position 3.
This method is supported by patent BR112019020693A2, which describes preparation methods for microbicidal oxadiazole derivatives, including those with difluoroalkyl substituents.
Coupling with 3-Methylcyclohexan-1-ol
The final step involves coupling the functionalized oxadiazole intermediate with 3-methylcyclohexan-1-ol:
- Nucleophilic substitution: The halomethylated oxadiazole intermediate reacts with the nucleophilic hydroxyl group of 3-methylcyclohexan-1-ol under basic conditions to form the ether linkage.
- Alternative methods: Activation of the alcohol as a leaving group (e.g., tosylate) and subsequent nucleophilic substitution by a methylene anion equivalent derived from the oxadiazole intermediate.
Fluorination Considerations
The presence of the 1,1-difluoroethyl group requires careful fluorination steps:
- Direct fluorination: Using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor to introduce fluorine atoms on an ethyl precursor.
- Use of fluorinated building blocks: Employing commercially available or synthesized 1,1-difluoroethyl carboxylic acid derivatives as starting materials avoids late-stage fluorination, improving yields and selectivity.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | Amidoxime formation | Nitrile + hydroxylamine | Amidoxime intermediate |
| 2 | Cyclodehydration (Oxadiazole formation) | Amidoxime + 1,1-difluoroethyl acid chloride + POCl3 or dehydrating agent | 3-(1,1-Difluoroethyl)-1,2,4-oxadiazole |
| 3 | Halomethylation | Formaldehyde + halogenating agent (e.g., HBr) | 5-(Halomethyl)-3-(1,1-difluoroethyl)-1,2,4-oxadiazole |
| 4 | Nucleophilic substitution | 5-(Halomethyl)-oxadiazole + 3-methylcyclohexan-1-ol + base (e.g., K2CO3) | 1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylcyclohexan-1-ol |
Chemical Reactions Analysis
Types of Reactions
1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylcyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxadiazole ring to amines or other reduced forms.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and solvents to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines .
Scientific Research Applications
1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylcyclohexan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the oxadiazole ring may contribute to its stability and reactivity . Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Cyclohexanol Derivatives
Amino-1-methylcyclohexan-1-ol isomers (): These isomers share the cyclohexanol scaffold but replace the oxadiazole substituent with amino groups. Key differences include:
- Conformational behavior: The methyl group at position 3 in the target compound likely restricts ring puckering, analogous to observations in cis-3-amino-1-trifluoromethylcyclohexan-1-ol derivatives .
- Synthetic routes: The target compound’s synthesis involves oxadiazole ring formation, whereas amino-substituted analogs use reductive amination or nucleophilic substitution .
1,2,4-Oxadiazole Derivatives
Oxadiazon and Oxadiargyl ():
These agrochemical oxadiazoles differ in substituents:
- Substituent effects : Oxadiazon has a dichlorophenyl group, while the target compound’s difluoroethyl group reduces steric bulk and alters electronic properties.
- Biological activity : The dichlorophenyl group in pesticides enhances herbicidal activity via π-π stacking, whereas the difluoroethyl group may prioritize metabolic stability over target binding .
Morpholine/Piperidine-Oxadiazole Hybrids ():
A morpholine-piperidine-oxadiazole derivative with a trifluoromethylphenyl group highlights:
- Structural complexity: The morpholine/piperidine rings in ’s compound enable diverse receptor interactions compared to the target’s simpler cyclohexanol scaffold .
Fluorinated Heterocycles
Imidazol-1-ol and Oxadiazin-4-ol Derivatives ():
- Fluorine positioning : The trifluoromethyl group in 2-iso-propyl-4-trifluoromethylimidazol-1-ol enhances electron-withdrawing effects more significantly than the difluoroethyl group in the target compound.
- Synthetic methods : Both compounds likely employ cyclization reactions, but the target compound’s oxadiazole formation may require amidoxime intermediates, differing from the condensation steps in .
Pyrazole-Carboxamide with Cyclohexylmethyl Group ():
- Fluorine vs. aryl groups : The fluorophenyl group in ’s compound increases aromaticity and polar surface area, contrasting with the aliphatic difluoroethyl group in the target compound.
- Melting points : ’s compound melts at 172–178°C due to hydrogen bonding; the target compound’s hydroxyl and fluorine groups may yield a similar or higher range .
Key Comparative Data Table
Biological Activity
1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylcyclohexan-1-ol is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a cyclohexanol structure with a 1,2,4-oxadiazole moiety and a difluoroethyl group, which may enhance its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 274.31 g/mol. Its structure allows for various interactions within biological systems, particularly through the hydroxyl group and the oxadiazole ring.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₀F₂N₂O₂ |
| Molecular Weight | 274.31 g/mol |
| Functional Groups | Hydroxyl, Oxadiazole |
Biological Activities
Research indicates that compounds containing oxadiazole moieties exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : Studies have shown that oxadiazole derivatives can be effective against various bacterial strains. For instance, compounds similar to 1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylcyclohexan-1-ol demonstrated significant antibacterial effects against Gram-positive bacteria such as Bacillus cereus and Bacillus thuringiensis .
- Anticancer Properties : The compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit the activity of key enzymes involved in cancer progression. For example, related oxadiazole compounds have shown IC50 values in the range of 10–20 µM against various cancer cell lines . This suggests that the compound could potentially be developed as a therapeutic agent for cancer treatment.
Case Studies
A study conducted on a series of oxadiazole derivatives revealed that certain modifications to the oxadiazole ring enhance biological activity. The derivatives were tested against various cancer cell lines (MCF7, HCT116) and demonstrated promising cytotoxic effects .
The biological activity of 1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylcyclohexan-1-ol may be attributed to several mechanisms:
- Enzyme Inhibition : The oxadiazole ring can interact with enzymes involved in DNA synthesis and repair, such as thymidylate synthase (TS), which is crucial for cancer cell proliferation .
- Cell Membrane Permeability : The difluoroethyl group enhances lipophilicity, improving the compound's ability to permeate cell membranes and reach intracellular targets effectively .
Comparative Analysis with Similar Compounds
To understand the unique properties of 1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylcyclohexan-1-ol better, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 5-Methyl-3-(2-nitrophenyl)-1,2,4-oxadiazole | C₉H₈N₄O₃ | Exhibits anti-inflammatory activity |
| 5-(Chloromethyl)-2-(trifluoromethyl)-1,3,4-oxadiazole | C₅H₄ClF₃N₂O | Known for antimicrobial properties |
| Ethyl 2-(5-methylthiazolyl)-5-(trifluoromethyl)-1,3,4-oxadiazole | C₁₃H₉F₃N₂OS | Studied for agricultural applications |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
